molecular formula C18H16N2O2 B1271623 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 956453-12-6

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1271623
CAS RN: 956453-12-6
M. Wt: 292.3 g/mol
InChI Key: LPXNEXTXAIVFDK-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, also known as 1-benzyl-3-methylphenyl-pyrazole-4-carboxylic acid (1-BMP-PCA) is an organic compound with a molecular formula of C14H14N2O2. It is a white to off-white crystalline powder with a melting point of 140-145°C and a molecular weight of 246.27 g/mol. It is insoluble in water, but soluble in methanol, ethanol, and dimethyl sulfoxide. 1-BMP-PCA is used in scientific research as a substrate for the enzyme pyrazole carboxylate hydrolase (PCH) and is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Derivatives : This compound can be transformed into various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating versatility in chemical synthesis (Yıldırım & Kandemirli, 2006).

  • Formation of Different Products : Different products, such as 3H-imidazo[4,5-b] pyridine derivative, can be formed from this compound, indicating its potential for creating diverse chemical structures (Yıldırım, Kandemirli, & Demir, 2005).

  • Reaction Mechanism Study : The reaction mechanism of this compound with other chemicals has been studied, providing insights into its chemical behavior (Yıldırım, Kandemirli, & Akçamur, 2005).

Molecular Structure and Characterization

  • Structural Analysis : The structure of various synthesized compounds from this acid has been determined, aiding in understanding its chemical properties (Korkusuz & Yıldırım, 2010).

  • Molecular Conformation Studies : Studies have been conducted to understand the molecular conformation and hydrogen bonding of derivatives of this compound (Asma et al., 2018).

Applications in Material Science

  • Corrosion Inhibition : Derivatives of this compound have been evaluated as corrosion inhibitors for steel, demonstrating its potential in material science applications (Herrag et al., 2007).

  • Ionization Constants Study : The ionization constants of pyrazole carboxylic acids, including derivatives of this compound, have been studied, which is crucial for understanding its behavior in different media (Alkan et al., 2009).

  • Potential in Optical Applications : Some derivatives have been identified as potential candidates for optical limiting applications, highlighting its use in advanced materials research (Chandrakantha et al., 2013).

properties

IUPAC Name

1-benzyl-3-(4-methylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)17-16(18(21)22)12-20(19-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXNEXTXAIVFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168484
Record name 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956453-12-6
Record name 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956453-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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